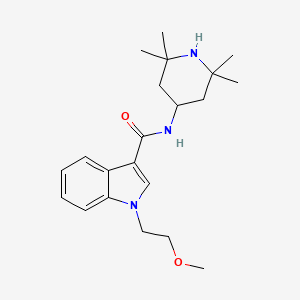

1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide

Description

1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide is a synthetic organic compound It belongs to the class of indole derivatives, which are known for their diverse biological activities

Properties

Molecular Formula |

C21H31N3O2 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)indole-3-carboxamide |

InChI |

InChI=1S/C21H31N3O2/c1-20(2)12-15(13-21(3,4)23-20)22-19(25)17-14-24(10-11-26-5)18-9-7-6-8-16(17)18/h6-9,14-15,23H,10-13H2,1-5H3,(H,22,25) |

InChI Key |

BANMEDSDPGZFQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CN(C3=CC=CC=C32)CCOC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions, where the indole derivative is reacted with a piperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

1H-indole-3-carboxamide: A simpler analog without the piperidine and methoxyethyl groups.

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide: Lacks the methoxyethyl group.

1-(2-methoxyethyl)-1H-indole-3-carboxamide: Lacks the piperidine group.

Uniqueness

1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide is unique due to the presence of both the piperidine and methoxyethyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs. These structural features may enhance its stability, solubility, and interaction with biological targets.

Biological Activity

1-(2-Methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide (CAS Number: 1630823-57-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 357.50 g/mol. The structural complexity of the molecule contributes to its biological properties.

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival:

- Inhibition of CDK2 and EGFR : The compound has shown effectiveness in suppressing cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), which are critical in cancer cell cycle regulation and proliferation .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis through the activation of caspases (3, 8, and 9) and modulation of apoptotic markers such as Bcl-2 and Bax .

Biological Activity Data

The following table summarizes the biological activity data related to the compound:

| Activity | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 0.95 | CDK2 & EGFR inhibition |

| Induction of apoptosis | A-549 | 0.80 | Caspase activation |

| Cytotoxicity | MCF-10A | >50 | Non-cytotoxic at tested doses |

Case Studies

- Antiproliferative Effects : In a study examining various indole derivatives, it was found that the compound exhibited a GI50 value comparable to doxorubicin against MCF-7 cells, indicating strong antiproliferative capabilities .

- Apoptotic Induction : The compound significantly increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cancer cells, suggesting a robust mechanism for inducing cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.